1-(2-Amino-2-phenylethoxy)-2-fluorobenzene
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Overview
Description
1-(2-Amino-2-phenylethoxy)-2-fluorobenzene is an organic compound that features a benzene ring substituted with an amino group, a phenylethoxy group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene typically involves the reaction of 2-fluorophenol with 2-amino-2-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
1-(2-Amino-2-phenylethoxy)-2-fluorobenzene has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenylethoxy and fluorine groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
Phenylethanolamine: A compound with similar structural features but different functional groups.
Uniqueness: 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C14H14FNO |
---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-1-phenylethanamine |
InChI |
InChI=1S/C14H14FNO/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13H,10,16H2 |
InChI Key |
YQMXYMOZEVGKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2F)N |
Origin of Product |
United States |
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